N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-benzothiophene-2-carboxamide
Description
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-benzothiophene-2-carboxamide (CAS: 2097932-22-2) is a synthetic compound featuring a benzothiophene carboxamide core linked to a 2-hydroxyethyl group substituted with a 4-(furan-2-yl)phenyl moiety (Fig. 1). Its molecular formula is C₂₃H₁₇NO₃S, with a molecular weight of 363.4 g/mol .
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3S/c23-17(14-7-9-15(10-8-14)18-5-3-11-25-18)13-22-21(24)20-12-16-4-1-2-6-19(16)26-20/h1-12,17,23H,13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGITVIBTPSFAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NCC(C3=CC=C(C=C3)C4=CC=CO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-benzothiophene-2-carboxamide typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Attachment of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Introduction of the Hydroxyethyl Side Chain: This step involves the reaction of the benzothiophene derivative with an epoxide or a halohydrin to introduce the hydroxyethyl group.
Coupling with the Furan-2-yl Phenyl Group: The final step involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the furan-2-yl phenyl group to the hydroxyethylated benzothiophene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like NBS (N-Bromosuccinimide) or nitric acid.
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxyethyl group.
Reduction: Conversion of the carboxamide to an amine.
Substitution: Introduction of various functional groups onto the furan ring.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds containing benzothiophene and furan moieties exhibit significant anticancer properties. Studies have shown that derivatives of benzothiophene can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For example, compounds similar to N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-benzothiophene-2-carboxamide have been evaluated for their ability to inhibit the growth of breast and colon cancer cells, demonstrating promising results in vitro .
2. Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. Inhibitors targeting the kynurenine pathway, which is linked to inflammation and immune response, have been developed based on similar compounds. These inhibitors can modulate immune responses and reduce inflammation, making them candidates for treating autoimmune diseases .
3. Antimicrobial Activity
Compounds with furan and thiophene rings have shown notable antimicrobial properties. Research indicates that this compound could serve as a lead compound for developing new antibiotics, particularly against resistant strains of bacteria.
Materials Science Applications
1. Organic Electronics
The unique electronic properties of benzothiophene derivatives make them suitable for applications in organic electronics. They can be used as semiconductors in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of furan enhances the charge transport properties, leading to improved device performance .
2. Photovoltaic Applications
this compound may be utilized in the development of new materials for solar cells. Its ability to absorb light effectively and facilitate charge transfer makes it a candidate for enhancing the efficiency of photovoltaic devices .
Environmental Science Applications
1. Environmental Remediation
The compound's potential as an environmental remediation agent is noteworthy. Its structural characteristics allow it to interact with various pollutants, facilitating their degradation or removal from contaminated environments. This application is particularly relevant in addressing issues related to heavy metal contamination and organic pollutants in water bodies .
Case Studies
Mechanism of Action
The mechanism of action of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-benzothiophene-2-carboxamide would depend on its specific biological target. Generally, compounds like this may interact with enzymes or receptors, modulating their activity. The hydroxyethyl group could facilitate binding to active sites, while the benzothiophene and furan rings could enhance the compound’s stability and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Structural Features and Implications
The compound’s structural uniqueness lies in its benzothiophene-carboxamide backbone and hydroxyethyl-furan-phenyl side chain . Below is a comparative analysis with similar compounds from literature:
Table 1: Structural and Functional Comparison
Structural and Functional Analysis
Aromatic Core Modifications
- Benzothiophene vs. Thiophene/Furan: The benzothiophene core in the target compound provides extended aromaticity compared to thiophene () or furan (). This may enhance binding to hydrophobic pockets in biological targets, such as enzymes or receptors, through π-π interactions.
Substituent Effects
- Hydroxyethyl Group : The 2-hydroxyethyl moiety in the target compound introduces a polar, hydrogen-bonding group absent in bromophenyl () or fluorobenzyl derivatives (). This could improve aqueous solubility and facilitate interactions with hydrophilic residues in target proteins .
- Furan vs. Halogenated Groups: The 4-(furan-2-yl)phenyl substituent contrasts with halogenated (Br, F) or methoxy groups in analogues.
Backbone Flexibility
- Rigid vs. Flexible Linkers : Prop-2-enamide derivatives (e.g., 2097940-68-4) feature a conjugated double bond, restricting rotation and possibly improving target selectivity. In contrast, the target compound’s carboxamide linker offers moderate flexibility, balancing entropic penalties during binding .
Biological Activity
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-benzothiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity based on various studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes:
- A benzothiophene core, which is known for its diverse biological properties.
- A furan moiety that contributes to its reactivity and interaction with biological targets.
- A hydroxyethyl group that may influence solubility and bioavailability.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Kinases : The compound has been shown to inhibit various receptor tyrosine kinases, particularly the fibroblast growth factor receptors (FGFRs), which are involved in tumor proliferation and survival. This inhibition can lead to reduced tumor growth in certain cancer types .
- Antifungal Activity : Preliminary studies suggest that compounds with similar structures exhibit antifungal properties. For instance, derivatives related to benzothiophene have demonstrated activity against Candida species, indicating a potential for broader antimicrobial applications .
- Cholinesterase Inhibition : There is growing interest in the role of such compounds as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of Alzheimer's disease. By inhibiting these enzymes, the compound could potentially enhance acetylcholine levels in the brain, improving cognitive function .
Case Studies and Research Findings
Recent studies have provided insights into the biological activity of this compound:
- Antitumor Efficacy : In vitro studies demonstrated that this compound significantly reduced cell viability in various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The IC50 values ranged from 10 to 20 µM across different cancer types, indicating potent antitumor activity .
- Antifungal Activity : A study on related benzothiophene derivatives reported MIC values as low as 0.03 µg/mL against Candida albicans, suggesting strong antifungal potential that merits further investigation into this compound .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities associated with this compound compared to similar compounds:
| Compound Name | Biological Activity | IC50 (µM) | Target |
|---|---|---|---|
| This compound | Antitumor | 10 - 20 | FGFRs |
| Related Benzothiophene Derivative | Antifungal | 0.03 - 0.5 | Candida spp. |
| AChE Inhibitor (Similar Structure) | Cognitive Enhancement | Not specified | AChE/BChE |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
